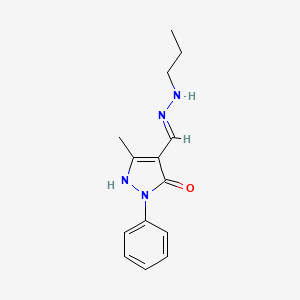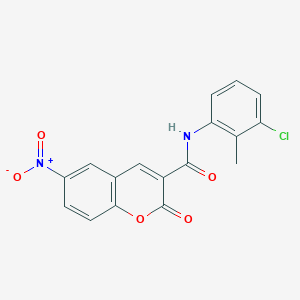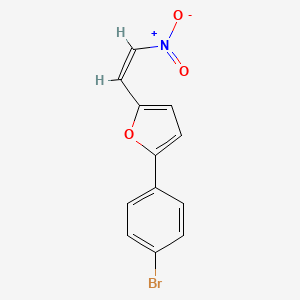
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone (HPPH) is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPH belongs to a class of compounds known as hydrazones, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can induce oxidative stress, which can lead to the activation of various signaling pathways involved in cell death. Additionally, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone in lab experiments is its selectivity for cancer cells. This selectivity can help to reduce the potential for off-target effects and toxicity. However, one limitation of using 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research involving 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone. One area of research is the development of novel derivatives of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone that exhibit improved solubility and selectivity for cancer cells. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone and to explore its potential applications in other areas of research, such as neurodegenerative diseases.
Synthesemethoden
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can be synthesized through a multi-step process involving the reaction of various chemicals. One common method for synthesizing 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone involves the reaction of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with propylhydrazine in the presence of a catalyst. This reaction results in the formation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has been extensively studied for its potential applications in scientific research. One area of research where 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone has shown promise is in the field of cancer research. Studies have shown that 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde propylhydrazone can selectively target cancer cells and induce cell death, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-4-[(E)-(propylhydrazinylidene)methyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-9-15-16-10-13-11(2)17-18(14(13)19)12-7-5-4-6-8-12/h4-8,10,15,17H,3,9H2,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMNOAWIBPKZPU-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN=CC1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN/N=C/C1=C(NN(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-4-[(E)-(propylhydrazinylidene)methyl]-1H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6126073.png)
![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)
![4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B6126081.png)